molecular formula C10H17BrO2 B1323573 Ethyl 7-bromo-7-octenoate CAS No. 485320-25-0

Ethyl 7-bromo-7-octenoate

Cat. No.: B1323573
CAS No.: 485320-25-0
M. Wt: 249.14 g/mol
InChI Key: FGGNYJVCOLRHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-bromo-7-octenoate can be synthesized through the esterification of 7-bromo-7-octenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromo-7-octenoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 7-bromo-7-octenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release 7-bromo-7-octenoic acid, which may interact with biological pathways .

Comparison with Similar Compounds

  • Ethyl 7-chloro-7-octenoate
  • Ethyl 7-iodo-7-octenoate
  • Ethyl 7-fluoro-7-octenoate

Comparison: Ethyl 7-bromo-7-octenoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, leading to different substitution and elimination reaction pathways .

Properties

IUPAC Name

ethyl 7-bromooct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-3-13-10(12)8-6-4-5-7-9(2)11/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGNYJVCOLRHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641094
Record name Ethyl 7-bromooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-25-0
Record name Ethyl 7-bromooct-7-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.